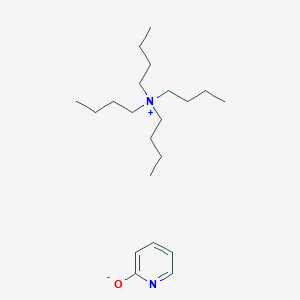
Methyl 3-amino-2,2-dimethylbutanoate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Methyl 3-amino-2,2-dimethylbutanoate consists of a butanoate group (a four-carbon chain) with an amino group (NH2) attached to the third carbon. Additionally, there are two methyl (CH3) groups attached to the second carbon. The hydrochloride salt forms due to the presence of HCl .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Detection
Methyl 3-amino-2,2-dimethylbutanoate, due to its structural characteristics, is a compound of interest in the field of analytical chemistry, particularly in the detection and analysis of synthetic cannabinoids. Research by Yeter (2020) developed a sensitive analytical method to detect and quantitate a similar compound, 4F-MDMB BINACA, and its metabolites in blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This work highlights the significance of such compounds in the identification of new psychoactive substances.
Synthetic Cannabinoid Research
In the context of synthetic cannabinoid receptor agonists, derivatives of Methyl 3-amino-2,2-dimethylbutanoate have been studied for their prevalence, availability, and effects. A study by Haden et al. (2017) focuses on MDMB-CHMICA, a synthetic cannabinoid, exploring its patterns of use and associated toxicity.
Metabolism Studies
Metabolic profiling of similar compounds has been conducted to understand their behavior in the human body. Yeter and Ozturk (2019) investigated the in vitro metabolism of 5F-ADB, another synthetic cannabinoid, using human liver microsomes and high-resolution mass spectrometry, contributing valuable information about metabolic pathways and potential biomarkers.
Chemical Synthesis
The synthesis of compounds related to Methyl 3-amino-2,2-dimethylbutanoate has been a subject of interest. Yu Zong-yuan (2011) reported the synthesis of 3-amino-2,2-dimethyl-propionamide, demonstrating the chemical pathways and methods used in creating structurally similar compounds.
Drug Enforcement and Regulatory Studies
The compound and its derivatives have been studied in the context of drug enforcement and regulatory policies. A study on the scheduling of synthetic cannabinoids, including derivatives of Methyl 3-amino-2,2-dimethylbutanoate, was presented in the Federal Register (2017), discussing the legal and regulatory implications of these substances.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-amino-2,2-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUUPJAZVLZSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531865 | |
| Record name | Methyl 3-amino-2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2,2-dimethylbutanoate | |
CAS RN |
88413-76-7 | |
| Record name | Methyl 3-amino-2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde](/img/structure/B3058134.png)






